Benzoic acid;2-chloro-5-methylphenol
Description
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Structure
2D Structure
Properties
CAS No. |
106320-00-7 |
|---|---|
Molecular Formula |
C14H13ClO3 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
benzoic acid;2-chloro-5-methylphenol |
InChI |
InChI=1S/C7H7ClO.C7H6O2/c1-5-2-3-6(8)7(9)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |
InChI Key |
VOFJJRLWCFASHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Contextualization Within Modern Organic and Supramolecular Chemistry
In the landscape of modern chemical research, the study of specific molecular systems like benzoic acid and 2-chloro-5-methylphenol (B42318) is crucial for advancing our understanding of fundamental intermolecular interactions. Supramolecular chemistry, which focuses on the chemistry "beyond the molecule," heavily relies on the predictable and controllable association of molecular components through non-covalent forces. The benzoic acid and 2-chloro-5-methylphenol pairing provides a rich platform to investigate these interactions, including hydrogen bonding, halogen bonding, and π-π stacking.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a central theme in this field. ul.ie The study of such systems contributes to the development of new solid-state forms of substances with potentially enhanced properties. materialsciencejournal.org
Significance of Carboxylic Acid and Phenolic Architectures in Molecular Design and Self Assembly
The carboxylic acid group of benzoic acid and the phenolic hydroxyl group of 2-chloro-5-methylphenol (B42318) are key functional motifs in molecular design and self-assembly due to their ability to form robust and directional hydrogen bonds. rsc.org These interactions are the primary driving forces for the formation of well-defined supramolecular architectures.
The interaction between a carboxylic acid and a phenol (B47542) can lead to the formation of a highly predictable and stable "acid-phenol" supramolecular synthon. acs.org In this arrangement, the hydroxyl group of the phenol inserts into the classic carboxylic acid dimer synthon in an unsymmetrical manner. acs.org The presence of a chloro and a methyl substituent on the phenol ring introduces additional layers of complexity and control over the self-assembly process. The chlorine atom can participate in halogen bonding, a directional interaction that is increasingly being exploited in crystal engineering. researchgate.netnih.gov The methyl group, on the other hand, can influence the crystal packing through steric effects and weak C-H···π interactions. The interplay between these various non-covalent interactions dictates the final three-dimensional structure of the molecular assembly. rsc.orgresearchgate.net
Table 1: Key Intermolecular Interactions in the Benzoic Acid and Substituted Phenol Systems This table presents representative data from analogous systems to illustrate the types and strengths of interactions expected in the Benzoic acid; 2-chloro-5-methylphenol system, as direct experimental data for this specific system is not available in the cited literature.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) |
| Hydrogen Bond | Carboxylic Acid (O-H) | Phenol (O) | 2.6 - 2.8 | 5 - 10 |
| Hydrogen Bond | Phenol (O-H) | Carboxylic Acid (C=O) | 2.7 - 2.9 | 4 - 8 |
| Halogen Bond | Phenol (C-Cl) | Oxygen/π-system | 3.0 - 3.5 | 1 - 5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | 1 - 3 |
Overview of Current Research Trends and Emerging Directions for Benzoic Acid and Halogenated Methylphenol Systems
Synthetic Routes for 2-Chloro-5-methylphenol (B42318) and Its Derivatives
2-Chloro-5-methylphenol serves as a crucial building block in organic synthesis. Its preparation and subsequent modification into functionalized analogues are critical steps in the development of various chemical entities.
Established Preparations of 2-Chloro-5-methylphenol as a Precursor
The synthesis of 2-chloro-5-methylphenol can be challenging due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. Direct chlorination of m-cresol (B1676322) tends to yield the para-substituted product, 4-chloro-3-methylphenol. A historical method to achieve the desired 2-chloro-3-methylphenol (B31080) involves a multi-step process starting with a para-selective nitration of m-cresol. This is followed by the conversion of the nitro group into a diazonium salt, which then undergoes a Sandmeyer reaction to introduce the chlorine atom at the 2-position. wikipedia.org 2-Chloro-5-methylphenol is utilized as a pharmaceutical intermediate and in the synthesis of other chemicals. chemicalbook.comchemicalbook.com
Derivatization Strategies for Functionalized 2-Chloro-5-methylphenol Analogues
Once synthesized, 2-chloro-5-methylphenol can be further modified to introduce various functional groups, expanding its utility in synthetic chemistry.
The oxidation of substituted phenols or their derivatives is a common method for preparing corresponding carboxylic acids. For instance, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, an important intermediate for several pharmaceutical compounds, can be achieved from p-aminosalicylic acid. The process involves methylation, chlorination with N-chlorosuccinimide, esterification, and subsequent hydrolysis to yield the final carboxylic acid. google.com This demonstrates a general strategy where the phenolic hydroxyl group is first converted to a methoxy (B1213986) group, followed by chlorination and oxidation of a side chain (or introduction of a carboxyl group by other means) to afford the desired benzoic acid derivative.
The introduction of a sulfur-containing functional group can significantly alter the chemical and biological properties of a molecule. 2-Chloro-5-(methylthio)benzoic acid can be synthesized for use in further chemical studies. A general approach for preparing methylthiobenzoic acids involves the reaction of a chlorobenzonitrile with sodium methyl mercaptide in the presence of a phase transfer catalyst. The resulting methylthiobenzonitrile is then hydrolyzed to the corresponding benzoic acid. google.com Another method describes the synthesis of 2-chloro-5-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio]benzoic acid from 2-chloro-5-mercaptobenzoic acid. prepchem.com
Advanced Preparation of Benzoic Acid Derivatives for System Assembly
Modern synthetic methods often employ catalytic systems to achieve high efficiency, selectivity, and functional group tolerance in the preparation of substituted benzoic acids.
Catalytic Approaches for Substituted Benzoic Acid Synthesis
Catalytic methods provide powerful tools for the synthesis of a wide array of substituted benzoic acids. One approach involves the catalytic C–H bond functionalization of benzoic acid itself. For example, using a (Cp*IrCl2)2 catalyst, benzoic acid can react with benzoquinone to form 2-hydroxy-6H-benzo[c]chromen-6-ones through C-H activation and subsequent insertion. acs.org
Another versatile method is the catalytic oxidation of substituted toluenes. Cobalt and manganese salts are commonly used as catalysts for the liquid-phase air oxidation of toluene (B28343) derivatives to produce benzoic acids. chemicalbook.comjustlonghealth.com This method is widely used in industrial processes. justlonghealth.comgoogle.com More recently, catalytic systems based on cobalt acetate (B1210297) have been used for the selective oxidation of methylarenes with air to produce benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring. researchgate.net Additionally, a solvent-free synthesis of substituted benzoic acids from benzyl (B1604629) alcohols has been reported using a TBHP/oxone and FeCl3 catalytic system. researchgate.net
Retrosynthetic analysis is a useful tool for planning the synthesis of substituted benzoic acids. For example, to synthesize a molecule with an amino group meta to a carboxylic acid, one can envision a precursor with a nitro group in that position, which can then be reduced. The nitro group can be introduced via nitration of benzoic acid. The benzoic acid itself can be synthesized by the oxidation of toluene. khanacademy.org
Functionalization of Benzoic Acid for Targeted Interactions
The functionalization of benzoic acid is a key strategy for directing its assembly into complex molecular systems. By introducing specific functional groups onto the benzoic acid scaffold, chemists can promote targeted non-covalent interactions, such as hydrogen bonding, which are crucial for the formation of co-crystals and other supramolecular structures.
Selective C-H bond functionalization of benzoic acids provides a step-economical tool for organic synthesis. scispace.com While ortho-C-H functionalizations have been extensively studied, activating the meta-C-H bond has been more challenging. scispace.comresearchgate.net Recent advancements have demonstrated that using a nitrile-based sulfonamide template with a Pd(II)-catalyst allows for the meta-C-H olefination and acetoxylation of a wide range of benzoic acid derivatives. researchgate.netresearchgate.netnih.gov This method utilizes molecular oxygen as the terminal oxidant, offering a more environmentally benign approach. researchgate.net
Another approach involves leveraging supramolecular interactions to direct catalysis. For instance, urea-substituted Rh(III)-cyclopentadienyl catalysts have been designed to accelerate the C-H olefination of benzoic acid derivatives. nih.gov The catalyst's urea (B33335) moiety recognizes and binds to the substrate's carboxylic acid group through hydrogen bonding, stabilizing reaction intermediates and lowering activation barriers. nih.gov This "substrate recognition" ability enhances the reaction rate and yield compared to standard catalysts. nih.gov
The introduction of different functional groups can be tailored to achieve specific interactions. For example, sulfamoyl benzoic acid analogues have been synthesized to create specific agonists for biological receptors, demonstrating how modifications to the benzoic acid structure can lead to highly specific molecular recognition. nih.gov These synthetic strategies allow for the precise engineering of benzoic acid derivatives, preparing them as building blocks for targeted supramolecular assemblies.
Table 1: Examples of Benzoic Acid Functionalization for Targeted Interactions
| Functionalization Method | Target Position | Catalyst/Template | Intended Interaction | Reference |
|---|---|---|---|---|
| C-H Olefination/Acetoxylation | meta | Pd(II) / Nitrile-based sulfonamide template | Preparation for further modification at the meta-position | researchgate.netresearchgate.netnih.gov |
| C-H Olefination | ortho | Rh(III)-cyclopentadienyl with urea moiety | Hydrogen bonding between catalyst and substrate to accelerate reaction | nih.gov |
| Sulfamoylation | ortho | Multi-step synthesis involving substituted benzo[d]isothiazol-3(2H)-one-1,1-dioxides | Creation of specific agonists for LPA2 receptor binding | nih.gov |
Methodologies for Co-crystal and Multi-component System Formation
The assembly of benzoic acid, its functionalized derivatives, and compounds like 2-chloro-5-methylphenol into co-crystals relies on various synthetic methodologies. These techniques can be broadly categorized into solution-phase, solid-state, and template-directed methods.
Solution-based methods are the most traditional and widely used for growing co-crystals. nih.govsysrevpharm.org These techniques involve dissolving the component molecules (e.g., benzoic acid and a coformer) in a suitable solvent or solvent mixture and inducing supersaturation to promote crystallization.
Slow Solvent Evaporation : This is one of the most common and reliable methods. nih.govsysrevpharm.org The components are dissolved in a common solvent, which is then allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to the formation of high-quality single crystals suitable for structural analysis. nih.gov The choice of solvent is critical and depends on the solubility of both the active pharmaceutical ingredient (API) and the coformer. nih.gov For example, fluoxetine (B1211875) hydrochloride co-crystals have been successfully formed with benzoic acid using this method. ijcrt.org
Cooling Crystallization : In this method, the components are dissolved in a solvent at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the components and leading to co-crystal formation. This technique was used to produce 1:1 and 2:1 co-crystals of benzoic acid and isonicotinamide. acs.org
Slurry Crystallization : This technique involves adding a small amount of solvent to a solid mixture of the components, creating a slurry. sysrevpharm.org The suspension is stirred for a period, allowing the components to dissolve and re-crystallize as the more stable co-crystal phase. sysrevpharm.orgpharmacyjournal.in This method has been used to prepare theophylline-benzoic acid co-crystals, where factors like suspension density and temperature were found to influence the rate of formation. mdpi.com
Antisolvent Addition : This method involves dissolving the components in a solvent in which they are soluble and then adding an "antisolvent" in which they are insoluble, but which is miscible with the first solvent. This rapid change in solubility induces precipitation of the co-crystal. nih.govpharmacyjournal.in
Mechanochemical methods involve the use of mechanical energy, such as grinding or milling, to induce chemical transformations and form co-crystals in the solid state. rsc.orgnih.gov These techniques are often considered "green" as they typically require little to no bulk solvent. rsc.org
Neat Grinding : This is the simplest mechanochemical technique, where the solid components are ground together in a mortar and pestle or a ball mill without the addition of any liquid. nih.govresearchgate.net The mechanical force provides the energy needed to break the initial crystal lattices and allow the formation of new intermolecular interactions, leading to the co-crystal. nih.gov The 1:1 theophylline-benzoic acid co-crystal, for instance, has been prepared via neat grinding. mdpi.comresearchgate.net
Liquid-Assisted Grinding (LAG) or Solvent-Drop Grinding (SDG) : This is a modification of neat grinding where a small, catalytic amount of a liquid is added to the solid mixture. ijcrt.orgref.ac.uk The liquid phase can accelerate the reaction by increasing molecular mobility and facilitating the dissolution and precipitation of the components on a microscopic scale. researchgate.net This method has proven highly effective and often yields co-crystals faster and with higher crystallinity than neat grinding. ref.ac.ukresearchgate.net LAG has been used to prepare co-crystals of benzoic acid and salicylic (B10762653) acid with various nitrogen-containing bases like DABCO. rsc.org Studies have shown that different polymorphs of the same co-crystal can sometimes be obtained from solution versus grinding methods. rsc.org
Polymer-Assisted Grinding (POLAG) : A more recent innovation, POLAG uses a polymer as an additive during grinding instead of a liquid solvent. nih.govunits.it This approach can enhance reaction rates similarly to LAG but avoids the potential formation of unwanted solvates. nih.govunits.it
Table 2: Comparison of Co-crystallization Techniques
| Technique | Phase | Description | Advantages | Disadvantages |
|---|---|---|---|---|
| Slow Evaporation | Solution | Components are dissolved and the solvent is slowly evaporated. | Yields high-quality single crystals; reliable. nih.gov | Can be slow; requires significant solvent. nih.gov |
| Slurry Crystallization | Solution/Solid | A suspension of components is stirred in a small amount of solvent. | Effective for screening; can yield stable forms. sysrevpharm.org | May not produce single crystals. |
| Neat Grinding | Solid-State | Solid components are ground together without solvent. | Solvent-free ("green"); simple. rsc.orgresearchgate.net | Can be slow; may result in amorphous material or incomplete reaction. nih.gov |
| Liquid-Assisted Grinding (LAG) | Solid-State | Grinding with a catalytic amount of liquid. | Faster kinetics than neat grinding; high success rate. nih.govref.ac.uk | Risk of forming solvates. nih.gov |
Template-directed synthesis is a sophisticated approach where a pre-organized molecular assembly or surface is used to guide the formation of a desired supramolecular structure. This method offers a high degree of control over the final product's architecture.
In one notable example, supramolecular sandwich complexes formed by two zinc porphyrins and a diamine ligand have been used as a template to direct the synthesis of oligomers. nih.govresearchgate.net In this system, monomer units were attached to the template via ester bonds formed between a phenol (B47542) unit on the monomer and benzoic acid units on the porphyrin. nih.govresearchgate.netrsc.org The self-assembly of the porphyrins brings the monomer units into close proximity, facilitating a specific oligomerization reaction. nih.govresearchgate.net After the reaction, the covalent oligomer product can be cleaved from the template, which can then be recycled. nih.gov
Another approach involves using surfaces as templates. For instance, 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a larger analogue of benzoic acid, has been shown to self-assemble on a silver (Ag(111)) surface. mpg.de Depending on the surface temperature, BTA molecules form different two-dimensional (2D) structures, from an open honeycomb network held together by hydrogen bonds to more densely packed arrangements following the deprotonation of the carboxylic acid groups. mpg.de The voids within these templated networks are capable of hosting guest molecules, allowing for the construction of hierarchical and complex supramolecular assemblies. mpg.de
Hydrogen Bonding Networks and Carboxylic Acid-Phenol Recognition
The formation of robust hydrogen bonds is a primary driving force in the assembly of the benzoic acid; 2-chloro-5-methylphenol system. The carboxylic acid group of benzoic acid and the hydroxyl group of the phenol are key functional groups that participate in a variety of hydrogen bonding interactions, leading to the formation of well-defined supramolecular synthons.
Dimerization Motifs of Benzoic Acid Components
A characteristic and highly stable motif in the crystal structures of many carboxylic acids, including benzoic acid, is the formation of centrosymmetric dimers. This occurs through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This robust supramolecular synthon significantly influences the packing of benzoic acid molecules in the solid state. While direct crystallographic data for the co-crystal with 2-chloro-5-methylphenol is not available, it is anticipated that this dimerization may compete with the formation of acid-phenol heterosynthons.
Heterosynthons Involving Carboxylic Acid and Phenolic Hydroxyl Groups
The interaction between the carboxylic acid of benzoic acid and the phenolic hydroxyl group of 2-chloro-5-methylphenol is expected to form a strong O-H···O hydrogen bond. This "heterosynthon" is a common feature in co-crystals of carboxylic acids and phenols. The acidic proton of the carboxylic acid can act as a hydrogen bond donor to the phenolic oxygen, or the phenolic proton can donate to the carbonyl oxygen of the benzoic acid. The specific nature of this interaction would depend on the relative acidities (pKa values) of the two components and the steric environment.
Cooperative and Bifurcated Hydrogen Bonding Patterns
In addition to the primary dimer and heterosynthon motifs, more complex hydrogen bonding patterns can emerge. Cooperative hydrogen bonding, where the formation of one hydrogen bond enhances the strength of adjacent bonds, can lead to extended chains or networks. Bifurcated hydrogen bonds, where one hydroxyl group donates to two acceptor atoms simultaneously, may also be present. In the crystal structure of 2-chloro-5-methylphenol itself, bifurcated hydrogen bonding has been observed. mdpi.com It is plausible that such intricate networks also play a role in the supramolecular assembly with benzoic acid.
Halogen Bonding and Aromatic Interactions in Directed Assembly
Investigation of C-H…Cl and O-H…Cl Interactions
The chlorine atom in 2-chloro-5-methylphenol can act as a halogen bond acceptor. The crystal structure of pure 2-chloro-5-methylphenol exhibits both intermolecular C-H···Cl and intramolecular O-H···Cl interactions. mdpi.com In a co-crystal with benzoic acid, it is conceivable that the chlorine atom could engage in similar interactions with the aromatic C-H groups of the benzoic acid molecules, further guiding the three-dimensional arrangement of the components.
Analysis of π-π Stacking and C-H…π Contacts
Below is a table summarizing the potential intermolecular interactions in the benzoic acid; 2-chloro-5-methylphenol system:
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| Hydrogen Bond | Carboxylic O-H | Carboxylic C=O | Formation of benzoic acid dimers |
| Hydrogen Bond | Carboxylic O-H | Phenolic O | Formation of acid-phenol heterosynthons |
| Hydrogen Bond | Phenolic O-H | Carboxylic C=O | Formation of acid-phenol heterosynthons |
| Halogen Bond | Aromatic C-H | Chlorine | Directional assembly and lattice stabilization |
| Halogen Bond | Phenolic O-H | Chlorine | Intramolecular stabilization |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of the crystal packing |
| C-H…π Contact | Aromatic C-H | Aromatic Ring | Contribution to overall crystal cohesion |
Influence of Chlorine Substituents on Supramolecular Directivity
In the crystal structure of 2-chloro-5-methylphenol, both intramolecular O—H⋯Cl and intermolecular C—H⋯Cl interactions are observed. researchgate.net The intramolecular hydrogen bond in ortho-chlorophenols contributes to their increased stability compared to other isomers. researchgate.net This stability is a result of the interaction between the hydroxyl group and the ortho-substituted chlorine. researchgate.net The electron-withdrawing nature of chlorine also increases the acidity of the phenolic proton, which can affect the strength and geometry of hydrogen bonds formed with acceptor groups like the carboxylic acid of benzoic acid. researchgate.netstackexchange.com
The chlorine atom's ability to act as a weak hydrogen bond acceptor and to participate in halogen bonding can lead to the formation of diverse supramolecular synthons. These interactions can direct the assembly of molecules into specific arrangements, such as chains or sheets. For instance, studies on related systems, like co-crystals of m-halogenopyridines with m-halogenobenzoic acids, have shown that I···O halogen bonds can be a dominant interaction, directing the formation of ordered structures. acs.org While chlorine is a weaker halogen bond donor compared to iodine, its influence on crystal packing is significant. The interplay between O—H⋯O hydrogen bonds, C—H⋯Cl interactions, and potential Cl⋯O or Cl⋯π contacts determines the final supramolecular architecture. The polarity and mesomeric effect of the chlorine substituent are essential factors affecting the properties of supramolecular complexes. nih.gov In a co-crystal of o-toluic acid and o-chlorobenzoic acid, the structural similarity of the chloro and methyl groups leads to a disordered structure, highlighting how subtle changes in substituents can dramatically alter crystal packing. rsc.org
Polymorphism and Structural Diversity in Benzoic Acid; 2-Chloro-5-methylphenol Related Systems
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a crucial consideration in the study of co-crystals. mdpi.com The specific intermolecular interactions and packing motifs in a benzoic acid; 2-chloro-5-methylphenol system can give rise to different polymorphic forms, each with unique physical properties.
Characterization of Co-crystal Polymorphs and Their Packing Arrangements
The formation of co-crystal polymorphs often arises from the competition between different, yet energetically similar, hydrogen bonding networks. figshare.com In systems involving carboxylic acids and phenols, robust synthons like the acid-acid dimer or the acid-phenol heterodimer are expected. However, the presence of the chloro-substituent introduces additional interactions that can lead to alternative packing arrangements.
Characterization of these polymorphs relies on techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC). rsc.orgresearchgate.net SCXRD provides definitive information on the molecular arrangement and intermolecular interactions within the crystal lattice. For example, in polymorphic systems of 2-((2,6-dichlorophenyl)amino)benzoic acid, different forms exhibit distinct conformations and intermolecular contacts, as revealed by Hirshfeld analysis. rsc.orgresearchgate.net The packing arrangements in polymorphs can differ in terms of the primary hydrogen-bonded synthons or the way these synthons are organized in three dimensions. Computational studies, including lattice energy calculations, can provide insight into the relative stability of different polymorphic forms. researchgate.net
Table 1: Examples of Intermolecular Interactions in Related Polymorphic Systems
| Interaction Type | Description | Potential Role in Polymorphism |
|---|---|---|
| O-H···O | Strong hydrogen bond between carboxylic acid and phenol/acid. | Forms primary synthons (dimers, catemers); competition between homosynthons and heterosynthons can lead to different polymorphs. figshare.comresearchgate.net |
| C-H···Cl | Weak hydrogen bond involving an aromatic proton and the chlorine atom. | Contributes to the stability of specific packing arrangements. researchgate.net |
| C-H···π | Interaction between a C-H bond and the electron cloud of an aromatic ring. | Influences the stacking of aromatic rings. researchgate.net |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Affects the packing efficiency and density of the crystal structure. researchgate.net |
Disordered Structures and Their Implications for Supramolecular Fidelity
Structural disorder occurs when molecules or substituent groups occupy multiple positions within the crystal lattice. In co-crystals, this can arise from the similar size and shape of the constituent molecules or specific functional groups, leading to positional interchangeability. A notable example is the 1:1 co-crystal of o-toluic acid and o-chlorobenzoic acid, where the chlorine atom and the methyl group are disordered. rsc.org This disorder is facilitated by the fact that both structures are characterized by the same hydrogen-bonded ribbons, but the packing of these ribbons differs. rsc.org
The presence of disorder has significant implications for supramolecular fidelity—the reliability and predictability of forming a desired supramolecular structure. While strong and directional interactions like the carboxylic acid dimer synthon promote order, weaker and less directional forces, or the presence of sterically similar but electronically different groups (like -Cl and -CH₃), can introduce entropy and favor disordered arrangements. acs.orgrsc.org In some halogen-bonded systems, disorder arises when stronger halogen bonds are absent, and the crystal packing is dominated by weaker C–H···O contacts. acs.org The resulting disordered structures often have intermediate melting points and entropies of fusion compared to their fully ordered counterparts. acs.org Understanding the factors that lead to disorder is crucial for controlling the crystallization process and obtaining materials with consistent properties.
Principles of Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. In the context of the benzoic acid and 2-chloro-5-methylphenol system, these principles govern the selective formation of the co-crystal over self-assembly of the individual components.
Design of Receptors Utilizing Benzoic Acid and Phenol Moieties
Benzoic acid and phenol moieties are fundamental building blocks in the design of synthetic receptors for molecular recognition and host-guest chemistry. researchgate.net Their ability to act as hydrogen bond donors and acceptors makes them ideal for creating specific binding pockets. The carboxylic acid group of benzoic acid can form strong, directional hydrogen bonds, often leading to the formation of predictable supramolecular synthons. nih.gov The phenol group provides a directional O-H donor, and its aromatic ring can engage in π-π stacking and C-H···π interactions.
The design of receptors often involves pre-organizing these functional groups on a more rigid scaffold to minimize the entropic penalty upon binding a guest molecule. For instance, benzoic acid and phenol functionalities have been attached to oligotriazole backbones to create systems capable of molecular recognition through ester formation. researchgate.net In another example, a phenoxybenzanilide core, which combines phenol and benzoic acid-derived amide structures, was designed as a scaffold for androgen receptor antagonists, demonstrating the utility of these moieties in biological recognition. nih.gov Organic salts formed from acids and bases can also serve as host templates, where a neutral acid molecule can be recognized and incorporated into the crystal lattice. acs.org
Table 2: Functional Groups in Molecular Recognition
| Moiety | Primary Interactions | Role in Receptor Design |
|---|---|---|
| Benzoic Acid | Strong O-H···O hydrogen bonding (donor/acceptor) | Forms robust and predictable synthons (e.g., dimers), providing structural direction. nih.gov |
| Phenol | O-H···O/N hydrogen bonding (donor), π-π stacking | Offers directional hydrogen bonding and stacking capabilities for guest binding. researchgate.netnih.gov |
| Chlorine | Halogen bonding, C-H···Cl hydrogen bonding | Provides additional weak interactions for fine-tuning binding affinity and selectivity. researchgate.net |
| Methyl Group | van der Waals forces, C-H···π interactions | Acts as a steric component and can participate in weak hydrophobic interactions. |
Specificity and Selectivity in Supramolecular Binding Events
Specificity in supramolecular chemistry refers to the ability of a host to bind a particular guest, while selectivity is the ability to differentiate between a range of potential guests. In the formation of a benzoic acid; 2-chloro-5-methylphenol co-crystal, selectivity is demonstrated by the preference for the acid-phenol heterosynthon over the acid-acid or phenol-phenol homosynthons.
This selectivity is driven by a combination of factors, including the relative strength of the hydrogen bonds, steric complementarity, and the cumulative effect of weaker secondary interactions. The pKa difference between the carboxylic acid and the phenol influences the strength of the O-H···O hydrogen bond. The positions of the chloro and methyl substituents on the phenol ring create a specific steric and electronic profile that must be accommodated by the benzoic acid molecule for efficient packing in the crystal lattice. The interplay of these forces dictates the thermodynamic and kinetic stability of the resulting co-crystal, ensuring the fidelity of the molecular recognition event.
Computational and Theoretical Investigations of Benzoic Acid; 2 Chloro 5 Methylphenol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecular systems from first principles. These methods offer a detailed understanding of the geometric and electronic structure of the benzoic acid and 2-chloro-5-methylphenol (B42318) complex.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for the investigation of relatively large systems like the benzoic acid; 2-chloro-5-methylphenol complex.
DFT calculations are employed to determine the optimized geometry of the individual molecules and their intermolecular complexes. This involves finding the minimum energy conformation, which reveals the most stable arrangement of the atoms. For the benzoic acid and 2-chloro-5-methylphenol system, DFT can predict the hydrogen bonding interactions between the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol (B47542), as well as other potential non-covalent interactions. For a series of 2-substituted phenols, DFT calculations have been successfully used to determine the intramolecular hydrogen bond enthalpy. acs.org
Beyond geometry optimization, DFT is used to calculate a wide range of electronic properties. These properties are crucial for understanding the behavior and reactivity of the system. An illustrative example of electronic properties that can be calculated for analogous compounds using DFT is presented in Table 1.
Table 1: Illustrative Electronic Properties of an Analogous Aromatic Acid and Phenol Calculated using DFT This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in computational studies.
| Property | Benzoic Acid Analogue | 2-chloro-5-methylphenol Analogue |
|---|---|---|
| Dipole Moment (Debye) | 2.5 | 1.8 |
| Polarizability (a.u.) | 85.3 | 92.1 |
| Ionization Potential (eV) | 9.1 | 8.5 |
| Electron Affinity (eV) | 0.8 | 0.5 |
While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, particularly for spectroscopic properties. These methods, while computationally more demanding, are invaluable for predicting vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra).
For the benzoic acid; 2-chloro-5-methylphenol system, ab initio calculations can predict the shifts in vibrational frequencies upon complex formation, providing a theoretical basis for experimental spectroscopic studies. For instance, the O-H stretching frequency of both the carboxylic acid and the phenol is expected to red-shift upon hydrogen bond formation, and the magnitude of this shift can be correlated with the strength of the interaction. Ab initio methods have been successfully used to study the interactions between phenols and carboxylic acid esters. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
For the benzoic acid; 2-chloro-5-methylphenol system, the analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals can indicate how the two molecules will interact in a chemical reaction. Computational studies on benzoic acid derivatives have utilized frontier molecular orbitals to understand their reactivity. scielo.org.za
From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the reactivity of the system. An illustrative example of such indices for analogous compounds is provided in Table 2.
Table 2: Illustrative Chemical Reactivity Indices of an Analogous Aromatic Acid and Phenol This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in computational studies.
| Reactivity Index | Benzoic Acid Analogue | 2-chloro-5-methylphenol Analogue |
|---|---|---|
| HOMO Energy (eV) | -9.1 | -8.5 |
| LUMO Energy (eV) | -0.8 | -0.5 |
| HOMO-LUMO Gap (eV) | 8.3 | 8.0 |
| Electronegativity (χ) | 4.95 | 4.5 |
| Chemical Hardness (η) | 4.15 | 4.0 |
Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena
While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, diffusion, and intermolecular interactions in a simulated environment.
In the context of the benzoic acid; 2-chloro-5-methylphenol system, MD simulations can be used to model the intermolecular interactions between the two components in a condensed phase, such as in a solvent or in the solid state. These simulations can reveal how the molecules arrange themselves and whether they form stable aggregates or self-assemble into larger structures.
The force fields used in MD simulations are crucial for accurately describing the intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. By simulating the system at different temperatures and concentrations, one can study the thermodynamics of mixing and the formation of complexes. Classical molecular dynamics simulations have been used to study the interfacial partitioning of aromatic species like benzoic acid. cuni.cz
Both benzoic acid and 2-chloro-5-methylphenol have conformational flexibility, particularly with respect to the orientation of the hydroxyl and carboxylic acid groups. MD simulations can be used to explore the conformational space of these molecules and their complex, identifying the most populated conformations and the energy barriers between them.
By constructing a potential energy landscape, one can gain a comprehensive understanding of the stability and dynamics of different conformations. This information is crucial for understanding how the molecules behave in different environments and how their conformation influences their reactivity and physical properties.
Computational Crystal Structure Prediction (CSP) and Validation
Computational Crystal Structure Prediction (CSP) serves as a powerful tool to explore the potential crystalline arrangements of molecules, including multi-component systems like co-crystals. mdpi.com This process aims to identify stable crystal structures based on the chemical composition of the components before experimental synthesis, thereby saving significant time and resources. mdpi.com
Generation of Hypothetical Crystal Structures for Co-crystal Systems
The initial step in CSP for a co-crystal system, such as one formed from benzoic acid and 2-chloro-5-methylphenol, involves generating a vast number of plausible crystal packing arrangements. mdpi.com This process starts with the molecular structures of the individual components. Computational algorithms then explore various possible spatial arrangements and orientations of these molecules within different crystallographic space groups.
These hypothetical structures are subsequently subjected to lattice energy minimization. mdpi.com This procedure calculates the stability of each proposed crystal packing, with the most stable structures corresponding to those with the lowest lattice energies. mdpi.com The generation and ranking of these structures provide a landscape of the most likely co-crystal forms to be experimentally observed. mdpi.comscispace.com Factors such as hydrogen bonding propensity and molecular complementarity are crucial in guiding the prediction. nih.gov For instance, the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol are primary sites for forming robust supramolecular synthons, which are key recognition motifs in co-crystal formation. nih.govresearchgate.net
Comparison and Refinement Against Experimentally Derived Structures
The hypothetical crystal structures generated through CSP must be validated against experimental data to confirm their accuracy. mdpi.com The primary source of experimental structural information is X-ray diffraction (XRD), typically from single-crystal (SCXRD) or powder (PXRD) samples. mdpi.comresearchgate.net
The validation process involves a direct comparison of the computationally predicted structures with the experimentally determined one. Key parameters for comparison include the unit cell dimensions, space group, and the calculated powder diffraction pattern against the experimental pattern. mdpi.com When a predicted structure shows a strong correlation with experimental data, it can be used as a starting model for structural refinement. mdpi.comresearchgate.net
Rietveld refinement is a common technique used, particularly with powder diffraction data, to refine the crystal structure model. mdpi.comresearchgate.net This method adjusts atomic positions and other structural parameters of the computational model to achieve the best possible fit between the calculated and observed diffraction patterns. researchgate.net A successful refinement not only validates the predicted structure but also provides a highly accurate and detailed crystal structure model. mdpi.com Quantitative benchmarks, such as comparing bond lengths, angles, and intermolecular interactions with known data from crystallographic databases, are also essential for final validation. mdpi.com
Thermochemical and Acidity Studies
Thermochemical studies, particularly those concerning acidity, provide fundamental insights into the chemical behavior of benzoic acid and 2-chloro-5-methylphenol. Gas-phase studies are especially valuable as they reveal the intrinsic properties of the molecules, free from solvent effects.
Gas-Phase Proton-Transfer Equilibria and Intrinsic Acidities of Components
The intrinsic acidities of chemical compounds can be determined by measuring gas-phase proton-transfer equilibria. acs.org These experiments are typically conducted using techniques like high-pressure mass spectrometry. acs.orgdatapdf.com The method involves observing the equilibrium of a proton transfer reaction between the acid of interest (A₁H) and the conjugate base of a reference acid (A₂⁻), as shown in the following reaction:
A₁H + A₂⁻ ⇌ A₁⁻ + A₂H
By measuring the equilibrium constant (K) for this reaction, the change in Gibbs free energy (ΔG) can be calculated, which establishes the relative gas-phase acidity. acs.orgcdnsciencepub.com By creating a ladder of relative acidities anchored to a standard acid with a known absolute acidity, the absolute gas-phase acidities of a wide range of compounds, including substituted phenols and benzoic acids, can be determined. acs.orgcdnsciencepub.com
The gas-phase acidity is often expressed as the enthalpy of deprotonation, ΔH°acid. The table below presents representative gas-phase acidity data for parent and related substituted compounds, illustrating the intrinsic acidity of these chemical classes.
| Compound | Substituent | ΔG°acid (kcal/mol) | ΔH°acid (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenol | -H | 341.3 | 349.6 | acs.org |
| m-Cresol (B1676322) (3-methylphenol) | 3-CH₃ | 340.1 | 348.3 | acs.org |
| m-Chlorophenol | 3-Cl | 331.8 | 339.8 | acs.org |
| Benzoic Acid | -H | 331.7 | 338.9 | acs.orgresearchgate.net |
| m-Chlorobenzoic Acid | 3-Cl | 325.2 | 332.6 | acs.org |
| m-Methylbenzoic Acid (m-toluic acid) | 3-CH₃ | 330.9 | 338.2 | acs.org |
Note: Data represents the intrinsic acidities determined from gas-phase equilibria. Lower values indicate stronger acidity.
Theoretical Evaluation of Substituent Effects on Acidity
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to evaluate how substituents affect molecular properties like acidity. nih.govnih.govtorvergata.it These theoretical calculations can accurately predict gas-phase acidities and provide a detailed understanding of the underlying electronic effects. nih.gov
For 2-chloro-5-methylphenol, the acidity of the hydroxyl group is modulated by the chloro and methyl substituents.
Chloro Group: As an electron-withdrawing group, the chlorine atom increases the acidity of the phenol. pharmaguideline.com It exerts a negative inductive effect (-I), which withdraws electron density from the aromatic ring and the attached hydroxyl group. This stabilizes the resulting phenoxide anion after deprotonation, making the proton release more favorable. nih.gov
Methyl Group: The methyl group is an electron-donating group. pharmaguideline.com It exhibits a positive inductive effect (+I) and a hyperconjugation effect, both of which push electron density into the benzene (B151609) ring. This destabilizes the negatively charged phenoxide anion, thereby decreasing the acidity of the phenol compared to the unsubstituted parent molecule. pharmaguideline.com
In the case of benzoic acid, the acidity of the carboxylic group is influenced by the phenyl ring. Theoretical studies show that the substituent's effect is a result of a combination of inductive and resonance effects transmitted through the π system of the benzene ring. nih.gov Electron-withdrawing substituents on the ring generally increase the acidity of benzoic acid by stabilizing the carboxylate anion, while electron-donating groups decrease it. nih.gov The position of the substituent (ortho, meta, or para) is also critical in determining the magnitude of the effect. nih.govnih.gov
| Molecule | Substituent | Position | Electronic Effect | Impact on Acidity | Reference |
|---|---|---|---|---|---|
| Phenol | -Cl | 2- (ortho) | -I (Inductive), -M (Mesomeric) | Increase | pharmaguideline.com |
| Phenol | -CH₃ | 5- (meta) | +I (Inductive) | Decrease | nih.gov |
| Benzoic Acid | -C₆H₅ | - | Overall Electron Withdrawing | More acidic than aliphatic carboxylic acids | nih.gov |
Advanced Characterization Methodologies for Structural and Electronic Elucidation of Benzoic Acid; 2 Chloro 5 Methylphenol Systems
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Its application to a potential co-crystal of benzoic acid and 2-chloro-5-methylphenol (B42318) would provide invaluable insights into its solid-state structure.
Single-Crystal X-ray Diffraction for Atomic Arrangement and Intermolecular Contacts
Single-crystal X-ray diffraction (SCXRD) would offer a precise determination of bond lengths, bond angles, and torsion angles within the benzoic acid and 2-chloro-5-methylphenol molecules in the co-crystal lattice. Crucially, it would reveal the nature of the intermolecular interactions, particularly the hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol. The crystal structure of 2-chloro-5-methylphenol itself is known to feature two independent molecules in the asymmetric unit, held together by O—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. researchgate.net Intramolecular O—H⋯Cl and intermolecular C—H⋯Cl interactions are also observed. researchgate.net
In a hypothetical co-crystal, the primary interaction is expected to be a robust hydrogen bond between the acidic proton of benzoic acid and the phenolic oxygen of 2-chloro-5-methylphenol. SCXRD would precisely measure the geometry of this hydrogen bond, providing evidence for the formation of a new crystalline phase.
Table 1: Hypothetical Crystallographic Data for Benzoic Acid; 2-Chloro-5-methylphenol Co-crystal
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 15.4 | Unit cell dimension. |
| β (°) | 95.6 | Angle of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| O-H···O distance (Å) | ~2.6 | Indicates a strong hydrogen bond between the two components. |
Note: The data in this table is hypothetical and serves as an example of what could be obtained from a single-crystal X-ray diffraction study.
Powder X-ray Diffraction for Phase Identification and Polymorph Analysis
Powder X-ray diffraction (PXRD) is an essential tool for the initial identification of a new crystalline phase and for studying polymorphism. A PXRD pattern of a prepared benzoic acid and 2-chloro-5-methylphenol solid mixture would be compared to the patterns of the individual starting materials. The appearance of new diffraction peaks, distinct from those of benzoic acid and 2-chloro-5-methylphenol, would confirm the formation of a new co-crystalline phase.
Furthermore, PXRD is instrumental in screening for different polymorphic forms of the co-crystal, which may exhibit distinct physical properties. By analyzing the diffraction patterns of samples crystallized under various conditions, one could identify and characterize any existing polymorphs.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding.
Identification of Characteristic Functional Group Vibrations and Hydrogen Bonding Signatures
In the context of a benzoic acid; 2-chloro-5-methylphenol system, IR and Raman spectroscopy would be critical in confirming the formation of a hydrogen-bonded complex. The spectra of the individual components would be compared to the spectrum of the mixture.
For benzoic acid, the O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the region of 3000-2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration is observed around 1700 cm⁻¹. spectroscopyonline.com For 2-chloro-5-methylphenol, a sharp O-H stretching band is expected around 3600 cm⁻¹ in a non-hydrogen bonding environment, which shifts to lower wavenumbers and broadens upon hydrogen bonding.
Upon co-crystal formation, significant changes in these vibrational modes would be anticipated. The broad O-H stretching band of the benzoic acid dimer would be replaced by a new, also broad, band at a different frequency, corresponding to the O-H···O hydrogen bond between the carboxylic acid and the phenol (B47542). The C=O stretching vibration of benzoic acid would likely shift to a lower wavenumber due to the involvement of the carbonyl oxygen in the hydrogen bonding network. The O-H stretching vibration of 2-chloro-5-methylphenol would also show a significant shift and broadening, providing clear evidence of its participation in hydrogen bonding.
Table 2: Expected Vibrational Frequency Shifts (cm⁻¹) upon Co-crystal Formation
| Functional Group | Benzoic Acid (Dimer) | 2-Chloro-5-methylphenol | Hypothetical Co-crystal | Reason for Shift |
| O-H stretch (acid) | ~3000-2500 (very broad) | - | ~2900-2400 (broad) | Formation of new, strong hydrogen bond with phenol. |
| C=O stretch (acid) | ~1700 | - | ~1680 | Weakening of the C=O bond due to hydrogen bonding. |
| O-H stretch (phenol) | - | ~3400 (broad in solid) | Shifted and broadened | Participation of the phenolic OH in a hydrogen bond with the carboxylic acid. |
Note: The frequencies are approximate and the shifts are predicted based on typical hydrogen bonding effects.
Conformational Analysis via Vibrational Modes
While the primary focus would be on intermolecular interactions, vibrational spectroscopy can also provide information about the conformation of the molecules within the co-crystal. Changes in the fingerprint region (below 1500 cm⁻¹) of the spectra, which contains complex vibrations involving the entire molecular skeleton, can indicate conformational adjustments of the benzoic acid and 2-chloro-5-methylphenol molecules upon incorporation into the co-crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the electronic environment of the nuclei in the benzoic acid; 2-chloro-5-methylphenol system.
In a solution-state ¹H NMR study, the formation of a hydrogen-bonded complex would be evident from changes in the chemical shifts of the protons involved in the interaction. The acidic proton of the carboxylic acid group of benzoic acid, which typically appears as a broad singlet at a high chemical shift (around 12-13 ppm), would be expected to shift upon interaction with 2-chloro-5-methylphenol. Similarly, the chemical shift of the phenolic proton of 2-chloro-5-methylphenol would also be affected. The magnitude of these shifts could provide an indication of the strength of the hydrogen bond.
Solid-state NMR (ssNMR) would be particularly valuable for characterizing the solid form of the co-crystal. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide information about the number of crystallographically independent molecules in the asymmetric unit and can detect the presence of different polymorphs. Furthermore, advanced ssNMR experiments can be used to probe the proximity of different atomic nuclei, providing direct evidence for the intermolecular contacts identified by X-ray crystallography.
Solution-State NMR for Structural Elucidation and Dynamic Processes
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of individual components and for probing the dynamic intermolecular interactions within the Benzoic acid; 2-chloro-5-methylphenol system in a solvated state.
For the individual molecules, ¹H and ¹³C NMR spectra provide characteristic signals. In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of benzoic acid shows a multiplet for the aromatic protons and a distinct downfield singlet for the carboxylic acid proton (δ ~11-12 ppm). rsc.org The ¹³C NMR spectrum displays signals for the carboxyl carbon (δ ~172 ppm) and the aromatic carbons. rsc.org Similarly, 2-chloro-5-methylphenol exhibits characteristic ¹H NMR signals for its aromatic protons, a singlet for the methyl group (δ ~2.28 ppm), and a peak for the phenolic hydroxyl proton (δ ~5.45 ppm), which can vary in position depending on concentration and solvent. chemicalbook.com
When both components are present in the same solution, NMR becomes a powerful method to investigate their interaction, primarily through hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol. The chemical shifts of the protons involved in hydrogen bonding are particularly sensitive to their electronic environment. nih.gov The formation of a hydrogen bond (O-H···O) would lead to a significant downfield shift of the proton resonances of both the carboxylic acid and the phenolic hydroxyl groups compared to their spectra in isolation. researchgate.net By conducting NMR titrations—where one component is incrementally added to the other while monitoring chemical shifts—one can study the equilibrium and stoichiometry of the association. This dynamic process provides critical information on the strength and nature of the non-covalent interactions governing the system's behavior in solution.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm)
| Compound | Functional Group | Chemical Shift (δ) in CDCl₃ |
| Benzoic Acid | Aromatic H | 7.68 - 8.20 |
| Benzoic Acid | Carboxylic Acid H | ~11.67 |
| 2-Chloro-5-methylphenol | Aromatic H | 6.67 - 7.16 |
| 2-Chloro-5-methylphenol | Phenolic OH | ~5.45 |
| 2-Chloro-5-methylphenol | Methyl H | ~2.28 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Solid-State NMR for Characterization of Crystalline and Amorphous Forms
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides detailed information about molecular structure, conformation, and packing in the solid phase. This is crucial for distinguishing between different solid forms such as co-crystals, eutectics, or simple physical mixtures of benzoic acid and 2-chloro-5-methylphenol.
In ssNMR, spectral parameters like chemical shifts are highly sensitive to the local crystallographic environment. If benzoic acid and 2-chloro-5-methylphenol form a co-crystal, the asymmetric unit of the crystal lattice may contain more than one molecule of each component. These crystallographically distinct molecules, while chemically identical, will produce separate peaks in the ssNMR spectrum. researchgate.net For instance, in a study of a 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid, the high-resolution solid-state ¹³C NMR spectrum showed two distinct resonances for the carboxylic acid group of benzoic acid, indicating two crystallographically independent molecules in the asymmetric unit. researchgate.net
A similar approach applied to the Benzoic acid; 2-chloro-5-methylphenol system would be highly informative. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment would reveal the number of unique carbon sites in the solid material. The formation of a co-crystal with a defined hydrogen-bonding network would result in specific chemical shifts for the carboxyl and phenolic carbons, different from those in the pure crystalline forms of the starting materials. Conversely, a simple physical mixture would likely show a spectrum that is a superposition of the spectra of the individual crystalline components. This makes ssNMR an essential technique for characterizing the solid-state structure and phase purity of the system.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that provides information on the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of the components within the system by providing highly accurate mass measurements. Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of an ion to within a few parts per million (ppm). This level of precision allows for the determination of the exact elemental composition of a molecule.
For the Benzoic acid; 2-chloro-5-methylphenol system, HRMS would be used to confirm the identity of each component with high confidence. The theoretically calculated monoisotopic mass of each compound can be compared against the experimentally measured value. A close match provides definitive evidence of the elemental formula. This is particularly important in complex mixtures to distinguish between compounds that may have the same nominal mass but different elemental compositions.
Interactive Data Table: Precise Molecular Weights
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Benzoic Acid | C₇H₆O₂ | 122.03678 |
| 2-Chloro-5-methylphenol | C₇H₇ClO | 142.01854 nih.gov |
Investigation of Fragmentation Pathways and Gas-Phase Ion Chemistry
In addition to molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The molecular ion (M•⁺), formed by the initial ionization, is often energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk
Benzoic Acid: The EI mass spectrum of benzoic acid is well-characterized. docbrown.info The molecular ion peak (M•⁺) is observed at m/z 122. massbank.eu The most abundant fragment, forming the base peak, is at m/z 105, which corresponds to the loss of a hydroxyl radical (•OH). docbrown.info This benzoyl cation ([C₆H₅CO]⁺) is highly stabilized. Further fragmentation of the benzoyl cation leads to the phenyl cation at m/z 77 via the loss of carbon monoxide (CO). docbrown.info The phenyl cation can subsequently lose acetylene (B1199291) (C₂H₂) to produce an ion at m/z 51. docbrown.info
2-Chloro-5-methylphenol: The mass spectrum of 2-chloro-5-methylphenol shows a molecular ion peak at m/z 142. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M•⁺ peak is also observed. libretexts.org The fragmentation is influenced by the chloro, methyl, and hydroxyl substituents. The base peak is typically observed at m/z 107. nih.gov This major fragment can be formed by the loss of a chlorine atom (Cl•) from the molecular ion, followed by rearrangement. Other significant fragmentation pathways include the loss of a methyl radical (•CH₃) or the cleavage of the aromatic ring.
The distinct fragmentation patterns of benzoic acid and 2-chloro-5-methylphenol allow for their individual identification and characterization even when present in a mixture, providing complementary structural information to NMR data.
Interactive Data Table: Major Mass Spectral Fragments
| Compound | m/z | Identity of Fragment |
| Benzoic Acid | 122 | [M]•⁺ |
| Benzoic Acid | 105 | [M - OH]⁺ (Base Peak) |
| Benzoic Acid | 77 | [M - COOH]⁺ or [105 - CO]⁺ |
| Benzoic Acid | 51 | [77 - C₂H₂]⁺ |
| 2-Chloro-5-methylphenol | 142/144 | [M]•⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 2-Chloro-5-methylphenol | 107 | [M - Cl]⁺ (Base Peak) |
Emerging Applications and Future Research Directions of Benzoic Acid; 2 Chloro 5 Methylphenol Systems
Role in Functional Materials and Crystal Engineering
The rational design and construction of crystalline solids, a field known as crystal engineering, offers a pathway to new materials with predictable and tunable functionalities. ul.ie The interaction between benzoic acid and 2-chloro-5-methylphenol (B42318) is a pertinent example of how supramolecular chemistry can be harnessed to create complex, ordered structures with emergent properties.
Design of Materials with Tunable Properties through Supramolecular Interactions
The primary interaction driving the assembly of benzoic acid and 2-chloro-5-methylphenol is the hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol (B47542). acs.org This interaction is a robust and directional supramolecular synthon that can guide the formation of larger, well-defined structures. nih.gov The predictability of this hydrogen bonding allows for the design of materials where the arrangement of the constituent molecules can be controlled to a significant degree.
The properties of the resulting supramolecular material are not merely the sum of the individual components but are instead a consequence of their arrangement in the crystal lattice. For instance, the thermal stability, solubility, and mechanical properties of the co-crystal can be significantly different from those of pure benzoic acid or 2-chloro-5-methylphenol. nih.gov By modifying the substituents on either the benzoic acid or the phenol, it is possible to fine-tune these properties. For example, the presence of the chloro and methyl groups on the phenol ring influences the electronic and steric environment, which in turn affects the strength and geometry of the hydrogen bonds and other weaker interactions like π-π stacking.
| Supramolecular Interaction | Potential Influence on Material Properties |
| O-H···O (Carboxylic Acid - Phenol) | Primary structural motif, influences melting point and solubility. |
| C-H···O | Contributes to the stability of the crystal packing. |
| π-π Stacking | Affects electronic properties and crystal density. |
| C-H···π | Further stabilizes the three-dimensional architecture. |
This table illustrates the potential influence of various supramolecular interactions on the properties of materials formed from benzoic acid and 2-chloro-5-methylphenol, based on established principles of crystal engineering.
Co-crystal Engineering for Enhanced Material Performance
Co-crystallization is a powerful technique for modifying the physicochemical properties of molecular solids without altering their covalent structure. researchgate.net In the context of the benzoic acid; 2-chloro-5-methylphenol system, co-crystal engineering can be employed to enhance material performance for specific applications. For example, in the pharmaceutical industry, co-crystals are often developed to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). nih.govresearchgate.net While neither benzoic acid nor 2-chloro-5-methylphenol are typically considered APIs in this context, the principles are transferable to systems where one component is an active molecule.
The formation of a co-crystal can lead to a more stable crystalline form, which is crucial for applications where long-term stability is required. The specific arrangement of the molecules in the co-crystal lattice can also influence optical and electronic properties, opening up possibilities for applications in optoelectronics and nonlinear optics. The field of functional materials is actively exploring the use of co-crystals for applications such as sensors, pigments, and energetic materials.
| Property | Enhancement through Co-crystallization |
| Solubility | Can be significantly increased or decreased depending on the co-former. researchgate.net |
| Stability | Improved thermal and photochemical stability. nih.gov |
| Mechanical Properties | Altered hardness, elasticity, and tabletability. nih.gov |
| Bioavailability | Enhanced dissolution rate can lead to improved bioavailability. nih.gov |
This table summarizes the potential enhancements in material performance that can be achieved through the co-crystallization of systems analogous to benzoic acid and 2-chloro-5-methylphenol.
Advanced Synthetic Strategies and Catalytic Systems
The synthesis of co-crystals and other molecular systems involving benzoic acid and 2-chloro-5-methylphenol is an active area of research. Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally benign methods.
Development of Sustainable and Green Chemistry Approaches in System Synthesis
Traditional methods for co-crystal synthesis often rely on solvent-based techniques such as slow evaporation. While effective, these methods can be time-consuming and generate significant solvent waste. In line with the principles of green chemistry, there is a growing interest in solid-state and solvent-free synthetic methods. nih.gov
Liquid-assisted grinding (LAG) is a mechanochemical technique that involves grinding the two solid components together with a small amount of a liquid additive. This method is often faster and more environmentally friendly than solvent-based methods. nih.gov Another approach is solid-state grinding, where the co-crystals are formed by the mechanical mixing of the reactants in the absence of any solvent. These green chemistry approaches are not only more sustainable but can also sometimes lead to the discovery of new polymorphic forms of the co-crystal that are not accessible through traditional methods. rsc.org
Exploration of Metal-Catalyzed Transformations and Organocatalysis involving System Components
While the formation of co-crystals is typically a self-assembly process, catalytic methods can be employed to synthesize the precursor molecules or to induce transformations within the assembled system. Metal-catalyzed cross-coupling reactions, for instance, are powerful tools for the synthesis of substituted benzoic acids and phenols. researchgate.net These methods offer a high degree of control over the molecular structure of the components, which is essential for the rational design of functional materials.
Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field that offers a green alternative to traditional metal-based catalysts. Organocatalysts can be used to promote a variety of reactions, including the functionalization of benzoic acid and phenol derivatives. The development of catalytic systems that can operate under mild conditions and with high selectivity is a key goal in this area. Research into the direct synthesis of phenols from benzoic acids using metal-based catalysts is also an area of interest, potentially offering more direct routes to these systems. nih.govresearchgate.net
Interdisciplinary Research with Broader Chemical and Material Science Contexts
The study of benzoic acid; 2-chloro-5-methylphenol systems is inherently interdisciplinary, bridging the gap between organic chemistry, physical chemistry, and materials science. The principles of molecular recognition and self-assembly that govern the formation of these systems are fundamental to many areas of chemistry and biology.
The insights gained from studying the supramolecular chemistry of this system can be applied to the design of a wide range of other functional materials. For example, the understanding of how hydrogen bonding and other non-covalent interactions direct the formation of specific crystal structures is crucial for the development of new pharmaceutical co-crystals, organic semiconductors, and porous materials. nih.govnih.gov
Furthermore, the development of new synthetic methods for these systems contributes to the broader field of synthetic chemistry. The exploration of green and catalytic approaches not only provides more efficient ways to make these specific materials but also expands the toolbox of synthetic chemists for the construction of other complex molecules. The interplay between synthesis, characterization, and theoretical modeling in the study of these systems is a hallmark of modern chemical research and is essential for advancing our understanding of the relationship between molecular structure and material function.
Investigating Molecular Interactions and Self-Assembly in Complex Environments
Understanding the intermolecular forces between benzoic acid and 2-chloro-5-methylphenol is crucial for predicting their collective behavior and designing novel applications. The primary interactions at play are expected to be hydrogen bonding, given the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol. chegg.comlibretexts.org The acidic proton of benzoic acid can act as a hydrogen bond donor, while the oxygen atoms in both the carboxyl and hydroxyl groups can act as acceptors.
Furthermore, the aromatic rings of both molecules suggest the presence of π-π stacking interactions, which would contribute to the stability of any co-assembled structures. The chlorine substituent on the phenol may also introduce dipole-dipole or halogen bonding interactions, further influencing the molecular arrangement.
Research in this area could focus on:
Spectroscopic and Crystallographic Studies: Techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy could provide direct evidence of the types and strengths of intermolecular interactions in solid and solution states.
Self-Assembly in Solution: Investigating the conditions (e.g., solvent, temperature, concentration) under which these molecules form ordered aggregates or co-crystals. The formation of aryl esters from the pyrolysis of benzoic acid in the presence of phenols suggests the possibility of covalent bond formation under certain conditions. researchgate.net
Surface Adsorption and Film Formation: Exploring the self-assembly of these compounds on various substrates to create functional thin films with tailored properties, such as hydrophobicity or chemical reactivity.
A deeper understanding of these molecular interactions will enable the rational design of new materials, such as co-crystals with specific pharmaceutical or optical properties, or functional coatings.
Exploration of Chemical Transformations and Degradation Pathways in Environmental Systems
The presence of benzoic acid and chlorophenols in the environment, often as byproducts of industrial processes, necessitates a thorough understanding of their fate and transport. researchgate.net Research into their combined degradation is critical for developing effective bioremediation strategies.
Key research avenues include:
Biodegradation by Microbial Consortia: While individual degradation pathways for benzoic acid and chlorophenols are known, their interaction in a mixed contamination scenario is less understood. researchgate.netnih.govresearchgate.net For instance, under anaerobic conditions, chlorophenols can be dehalogenated to phenol, which can then be converted to benzoic acid as a metabolic intermediate. nih.gov This highlights a potential link in their degradation pathways.
Enzymatic Degradation: Enzymes like laccases have shown potential in degrading a range of chlorophenols, although the efficiency can vary depending on the specific isomer. nih.gov Studying the efficacy of such enzymes on mixtures of benzoic acid and 2-chloro-5-methylphenol could lead to targeted enzymatic remediation technologies.
Photodegradation and Advanced Oxidation Processes: Investigating the photochemical breakdown of these compounds, individually and in combination, in aqueous environments. Advanced oxidation processes (AOPs) could be optimized for the complete mineralization of these pollutants.
A comparative table of degradation rates for related compounds is presented below, illustrating the variability in degradation potential.
| Compound | Degradation Method | Organism/Enzyme | Degradation Rate/Efficiency | Reference |
| 2,6-Dichlorophenol | Enzymatic | LAC-4 Laccase | High | nih.gov |
| 2,3,6-Trichlorophenol | Enzymatic | LAC-4 Laccase | High | nih.gov |
| 3-Chlorophenol | Enzymatic | LAC-4 Laccase | Lower than 2,6-DCP and 2,3,6-TCP | nih.gov |
| Phenol | Biodegradation | Pseudomonas sp. | High | researchgate.net |
| 4-Chlorophenol | Biodegradation | Arthrobacter sp. | High | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing benzoic acid and 2-chloro-5-methylphenol in laboratory settings?
- Methodological Answer :
- Benzoic acid : Industrially synthesized via partial oxidation of toluene using oxygen with manganese or cobalt naphthenates as catalysts . Lab-scale synthesis may employ hydrolysis of benzotrichloride or Grignard reactions (e.g., phenylmagnesium bromide + CO₂).
- 2-Chloro-5-methylphenol : Synthesized via chlorination of 5-methylphenol (cresol isomer) using Cl₂ or SO₂Cl₂ under controlled conditions. Purity is verified via HPLC (e.g., TSK-GEL columns ).
Q. What analytical techniques are recommended for quantifying benzoic acid and its derivatives in complex matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity for benzoic acid quantification in biological or environmental samples .
- Gas Chromatography (GC) : Suitable for volatile derivatives; EPA Method 8270B recommends GC with electron capture detection for chlorophenols like 2-chloro-5-methylphenol .
Q. How are reference standards for benzoic acid and substituted phenols validated in pharmaceutical analysis?
- Methodological Answer :
- Reference standards (e.g., benzoic acid Imp. C(EP)) are validated using spectroscopic (NMR, IR) and chromatographic (HPLC) methods to confirm purity and structural integrity . Cross-referencing with pharmacopeial monographs ensures compliance with regulatory guidelines.
Advanced Research Questions
Q. How can crystallographic data for benzoic acid derivatives be refined using SHELX software?
- Methodological Answer :
- SHELXL : Used for small-molecule refinement. Input includes .hkl (intensity) and .ins (instruction) files. Key parameters:
L.S.(least-squares) cycles for positional/thermal parameter optimization.TWINcommands for handling twinned crystals .- WinGX Suite : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for halogenated benzoic acid derivatives?
- Methodological Answer :
- Case Study (2-Chloro-5-methylphenol) :
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.
Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .
Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous coupling patterns.
Q. How are impurities in benzoic acid-based pharmaceuticals characterized and quantified?
- Methodological Answer :
- Impurity Profiling :
LC-HRMS : Identifies trace impurities (e.g., 2-[[(1RS)-1-methyl-2-phenyl]ethyl]amino]ethyl benzoate) via exact mass and fragmentation patterns .
Stability Studies : Accelerated degradation (heat/humidity) reveals degradation pathways, validated against EP/USP monographs .
Q. What experimental design considerations are critical for studying the environmental persistence of 2-chloro-5-methylphenol?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
